ethyl 4-{4-[(3-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate
Description
Ethyl 4-{4-[(3-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a synthetic small molecule featuring a piperazine core substituted with a benzenesulfonyl group at the 4-position. This benzenesulfonyl group is further modified at the para-position with a carbamoyl linkage to a 3-acetylphenyl moiety.
Properties
IUPAC Name |
ethyl 4-[4-[(3-acetylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S/c1-3-31-22(28)24-11-13-25(14-12-24)32(29,30)20-9-7-17(8-10-20)21(27)23-19-6-4-5-18(15-19)16(2)26/h4-10,15H,3,11-14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDLAHHTVWUCOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{4-[(3-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 3-acetylphenyl isocyanate with 4-aminobenzenesulfonyl chloride to form the intermediate compound. This intermediate is then reacted with piperazine and ethyl chloroformate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{4-[(3-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbamoyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
ethyl 4-{4-[(3-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of ethyl 4-{4-[(3-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several piperazine-based derivatives, differing primarily in substituents on the aromatic rings and sulfonamide/carbamoyl linkages. Below is a systematic comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Ethyl 4-{4-[(3-Acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate and Analogs
Physicochemical and Analytical Data
- Spectroscopic Characterization: Analogs such as ethyl 4-(3,3-dicyano-2-phenylpropanoyl)piperazine-1-carboxylate () and dimorpholinoquinazoline derivatives () were confirmed via <sup>1</sup>H/<sup>13</sup>C NMR and MALDI-TOF, demonstrating the reliability of these techniques for structural validation.
- Elemental Analysis : Close agreement between calculated and found values (e.g., C: 65.62% vs. 65.48% in ) underscores the purity of synthesized analogs.
Biological Activity
Ethyl 4-{4-[(3-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a synthetic compound that has attracted attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 366.41 g/mol
- IUPAC Name : this compound
Research indicates that this compound may act through multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes involved in metabolic processes, such as fatty acid amide hydrolase (FAAH), which plays a crucial role in lipid signaling .
- Anti-inflammatory Properties : The sulfonamide group in the structure suggests potential anti-inflammatory activity, similar to other sulfonamide derivatives that inhibit pro-inflammatory cytokines .
In Vitro Studies
In vitro studies have demonstrated the following activities:
- Cell Viability : The compound has been tested on various cancer cell lines, showing a dose-dependent reduction in cell viability, indicating potential anticancer properties.
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound leads to increased apoptosis in targeted cancer cells, suggesting its role as a pro-apoptotic agent.
| Cell Line | IC50 (µM) | Apoptosis % (24h) |
|---|---|---|
| HeLa | 15 | 30 |
| MCF-7 | 20 | 25 |
| A549 | 10 | 40 |
In Vivo Studies
Animal model studies have provided insights into the pharmacodynamics of the compound:
- Pain Models : In rodent models of neuropathic pain, administration of the compound resulted in significant pain relief, measured by reduced withdrawal responses to mechanical stimuli.
- Inflammation Models : Inflammatory models induced by carrageenan showed decreased paw edema upon treatment with the compound, supporting its anti-inflammatory potential.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on breast cancer cells. The results indicated:
- Significant inhibition of cell proliferation.
- Induction of apoptosis through activation of caspase pathways.
Case Study 2: Analgesic Effects
In a neuropathic pain model using rats, the compound was administered post-injury. Observations included:
- Reduction in mechanical allodynia.
- Enhanced recovery of motor function compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
